1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol
CAS No.: 82945-27-5
Cat. No.: VC5356172
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.162
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82945-27-5 |
---|---|
Molecular Formula | C9H8F3NO3 |
Molecular Weight | 235.162 |
IUPAC Name | 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol |
Standard InChI | InChI=1S/C9H8F3NO3/c10-9(11,12)8(14,6-13(15)16)7-4-2-1-3-5-7/h1-5,14H,6H2 |
Standard InChI Key | CEYAQLFOMNYIRE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C[N+](=O)[O-])(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS: 330-72-3) features a propan-2-ol backbone substituted with a trifluoromethyl group at the 1-position, a phenyl group at the 2-position, and a nitro group at the 3-position . The compound’s stereochemistry arises from the chiral center at the 2-position, making enantioselective synthesis a focal point of research.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Empirical Formula | |
Molecular Weight | 235.17 g/mol |
Boiling Point | 204–204.5 °C (at 740 Torr) |
Density | 1.242 ± 0.06 g/cm³ |
pKa | 12.46 ± 0.20 |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group offers reactivity for further functionalization .
Synthesis and Asymmetric Catalysis
Henry Reaction with Cu(II)-Bisoxazolidine Catalysts
The asymmetric Henry (nitroaldol) reaction between trifluoromethyl ketones and nitroalkanes is the primary route to synthesize this compound. A representative protocol involves:
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Catalyst Preparation: A Cu(OTf)-bisoxazolidine complex is formed by stirring Cu(OTf) (0.10 mmol) and a chiral bisoxazolidine ligand (0.10 mmol) in anhydrous THF for 30 minutes .
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Reaction Conditions: Nitromethane (10 mmol) is added, followed by cooling to −10°C. Tributylamine (0.20 mmol) and trifluoromethyl ketone (1.0 mmol) are introduced, yielding the product after 12–24 hours .
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Enantioselectivity: Using (M,M)-cis-2:(P,P)-trans-2 catalysts, enantiomeric ratios (e.r.) of 86:14 (R:S) are achieved, whereas (P,P)-cis-2 catalysts invert selectivity to 79:21 (S:R) .
Table 2: Catalytic Performance in Henry Reactions
Catalyst System | Yield (%) | e.r. (R:S) |
---|---|---|
Cu(OTf)-(M,M)-cis-2 | 92 | 86:14 |
Cu(OTf)-(P,P)-cis-2 | 93 | 79:21 |
The reaction’s efficiency hinges on the ligand’s stereoelectronic properties and the nitromethane’s nucleophilicity .
Physicochemical Properties
Spectral Characterization
H NMR (400 MHz, CDCl):
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δ 7.42–7.63 (m, 5H, aromatic protons)
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δ 5.10 (d, Hz, 1H) and 5.01 (d, Hz, 1H, diastereotopic CHNO)
C NMR (100 MHz, CDCl):
Stability and Reactivity
The compound’s pKa of 12.46 suggests moderate acidity, enabling deprotonation under basic conditions for further derivatization. The nitro group facilitates reduction to amines or oxidation to carbonyl compounds, while the trifluoromethyl group resists metabolic degradation .
Industrial and Pharmaceutical Applications
Chiral Building Blocks
The enantiomeric purity of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol makes it valuable for synthesizing fluorinated pharmaceuticals. For example, trifluoromethyl groups enhance blood-brain barrier penetration in CNS drugs .
Catalytic Intermediate
This alcohol serves as a precursor in palladium-catalyzed cross-couplings and organocatalytic transformations, enabling access to β-nitro alcohols and α-trifluoromethyl ketones .
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